2-bromo-4-methylphenyl 2-furoate
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Overview
Description
2-Bromo-4-methylphenyl 2-furoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, which is esterified with 2-furoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methylphenyl 2-furoate typically involves the esterification of 2-bromo-4-methylphenol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylphenyl 2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical reagent for oxidizing the methyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is used for reducing the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: The major product is 2-bromo-4-carboxyphenyl 2-furoate.
Reduction: The major product is 2-bromo-4-methylphenyl 2-furanmethanol.
Scientific Research Applications
2-Bromo-4-methylphenyl 2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Chemical Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-methylphenyl 2-furoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the ester group can participate in hydrolysis reactions, releasing 2-furoic acid and the corresponding phenol .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of 2-bromo-4-methylphenyl 2-furoate.
2-Furoic Acid: Another precursor used in the esterification process.
2-Bromo-4-methylpropiophenone: A compound with similar structural features but different functional groups.
Uniqueness
The presence of both a bromine atom and an ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
(2-bromo-4-methylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-8-4-5-10(9(13)7-8)16-12(14)11-3-2-6-15-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMUGHGMGMMIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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